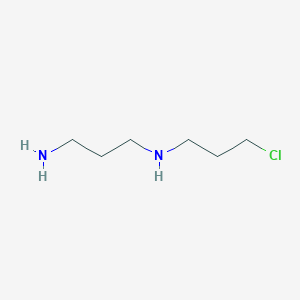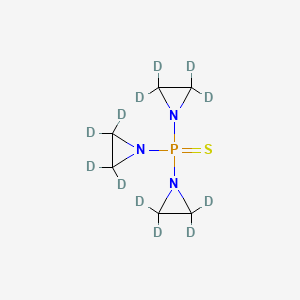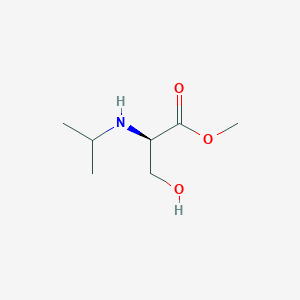
(R)-Methyl 3-Hydroxy-2-(isopropylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Methyl 3-Hydroxy-2-(isopropylamino)propanoate is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and its ability to participate in a variety of chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-Hydroxy-2-(isopropylamino)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-3-Hydroxy-2-(isopropylamino)propanoic acid and methanol.
Esterification Reaction: The key step in the synthesis is the esterification reaction, where ®-3-Hydroxy-2-(isopropylamino)propanoic acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form ®-Methyl 3-Hydroxy-2-(isopropylamino)propanoate.
Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of ®-Methyl 3-Hydroxy-2-(isopropylamino)propanoate may involve large-scale esterification processes with optimized reaction conditions to maximize yield and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
®-Methyl 3-Hydroxy-2-(isopropylamino)propanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
®-Methyl 3-Hydroxy-2-(isopropylamino)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of ®-Methyl 3-Hydroxy-2-(isopropylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling and biochemical processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Methyl 3-Hydroxy-2-(isopropylamino)propanoate: The enantiomer of the compound with different stereochemistry.
Methyl 3-Hydroxy-2-(methylamino)propanoate: A similar compound with a different substituent on the amino group.
Uniqueness
®-Methyl 3-Hydroxy-2-(isopropylamino)propanoate is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H15NO3 |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
methyl (2R)-3-hydroxy-2-(propan-2-ylamino)propanoate |
InChI |
InChI=1S/C7H15NO3/c1-5(2)8-6(4-9)7(10)11-3/h5-6,8-9H,4H2,1-3H3/t6-/m1/s1 |
Clé InChI |
UUCDNILEHUJRQQ-ZCFIWIBFSA-N |
SMILES isomérique |
CC(C)N[C@H](CO)C(=O)OC |
SMILES canonique |
CC(C)NC(CO)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


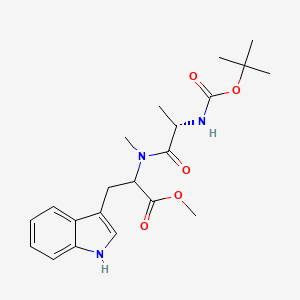

![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-pentoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13440689.png)

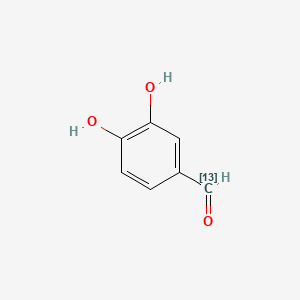


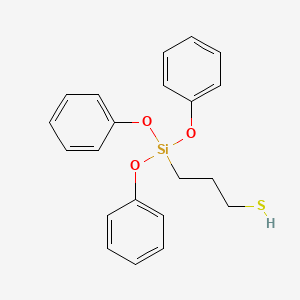

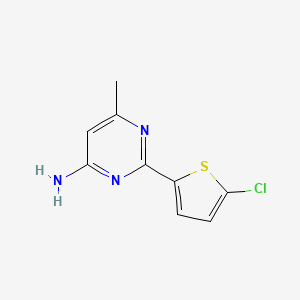
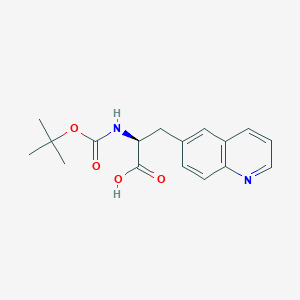
![4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-[4-(4-sulfobutyl)piperazin-1-ium-1-ylidene]-6-[4-(4-sulfobutyl)piperazin-1-yl]xanthen-9-yl]benzoate](/img/structure/B13440754.png)
